molecular formula C3H9S B1201520 Trimethylantimony CAS No. 594-10-5

Trimethylantimony

Cat. No.: B1201520
CAS No.: 594-10-5
M. Wt: 166.86 g/mol
InChI Key: PORFVJURJXKREL-UHFFFAOYSA-N
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Description

Trimethylantimony (TMA) is a chemical compound composed of antimony and three methyl groups. It is a white solid with a melting point of about 80°C and is soluble in organic solvents. TMA has been used in a variety of applications, including organic synthesis, electronic materials, and catalysts. It is also used as a catalyst in the production of polymers and in the production of pharmaceuticals.

Mechanism of Action

Target of Action

Trimethylantimony, also known as Trimethylstibine, is an organoantimony compound Some studies suggest that antimony, the parent element of this compound, combines with sulfhydryl groups including those in several enzymes important for tissue respiration . The myocardium is also suggested to be a target of antimony toxicity .

Mode of Action

The exact mode of action of this compound remains unclear . It is possible that antimony affects circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .

Biochemical Pathways

In the soil, antimony may undergo several transformations such as biomethylation, leading to the formation of this compound . This process is called biomethylation and is well established for arsenic and a number of other heavy elements . Methylated Sb species, including monomethylantimony (MMSb), dimethylantimony (DMSb), and this compound (TMSb), have been widely observed in soil, sediment, sewage, fresh water, seawater and landfill gas .

Pharmacokinetics

It is known that trimethylstibine is a colorless pyrophoric and toxic liquid . It is synthesized by treatment of antimony trichloride and methyl Grignard reagent .

Result of Action

The mechanism of action of antimony suggests that it may interfere with vital enzymes, potentially affecting tissue respiration .

Action Environment

Environmental factors play a significant role in the action of this compound. It is produced by anaerobic bacteria in antimony-rich soils . Antimony enters the soil mostly through mining and shooting activities and can thereafter be taken up by plants . The formation of this compound in hot spring sediments and paddy soils was done by the help of sulfate-reducing bacteria belonging to the class Clostridia .

Biochemical Analysis

Biochemical Properties

Trimethylantimony plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with various enzymes and proteins involved in antimony methylation and demethylation processes. For instance, microbial enzymes facilitate the biomethylation of antimony, leading to the formation of this compound . This compound can also interact with proteins involved in antimony uptake and efflux, influencing its distribution and toxicity within biological systems .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can disrupt calcium homeostasis, leading to cytotoxicity and genotoxic effects . The compound influences cell signaling pathways, gene expression, and cellular metabolism by perturbing intracellular calcium levels and inducing oxidative stress. These disruptions can result in apoptosis or necrosis, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to enzyme inhibition or activation . This binding can alter the conformation and function of proteins, affecting various cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under anaerobic conditions but can degrade in the presence of oxygen . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent disruptions in cellular function, including sustained oxidative stress and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and genotoxicity, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a toxic response. High doses can result in significant disruptions in cellular metabolism and function, leading to organ damage and failure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antimony methylation and demethylation. Microbial enzymes catalyze the stepwise methylation of antimony, resulting in the formation of monomethyl-, dimethyl-, and this compound . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its toxicity and biological activity . For example, this compound can be taken up by plant roots and translocated to shoots, highlighting its mobility and potential impact on the food chain .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

trimethylstibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.Sb/h3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORFVJURJXKREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sb](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208121
Record name Trimethylantimony
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-10-5
Record name Trimethylantimony
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylantimony
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Record name Trimethylantimony
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylstibine
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Record name Trimethylantimony
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does trimethylantimony form in the environment?

A1: this compound is primarily formed through the biomethylation of inorganic antimony compounds by certain microorganisms. This process has been observed in both aerobic and anaerobic conditions. [] Fungi like Scopulariopsis brevicaulis [] and Phaeolus schweinitzii [], as well as mixed cultures of anaerobic microorganisms [], have been shown to produce TMSb.

Q2: Is this compound more mobile and toxic than inorganic antimony?

A2: While this compound is considered more volatile than its inorganic counterparts, its overall mobility and toxicity are still under investigation. Some studies suggest that the oxidation products of TMSb, rather than the compound itself, might be the true determinants of toxicity in aerobic environments. []

Q3: How can we analyze this compound in environmental samples?

A3: Several analytical techniques have been employed to detect and quantify TMSb. These include:

  • Hydride generation-gas chromatography-atomic absorption spectroscopy (HG-GC-AAS): This widely used method involves converting TMSb into stibine gas, which is then separated and detected. [, , , , ]
  • Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS): This technique offers high sensitivity and selectivity for detecting volatile antimony species like TMSb in culture headspace gases. []
  • High-pressure liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS): This method enables the separation and quantification of TMSb and other antimony species in complex matrices. []

Q4: What are the challenges in analyzing this compound?

A4: Accurate analysis of TMSb can be challenging due to:

  • Potential for artifacts: Demethylation of TMSb during sample preparation and analysis can lead to inaccurate results, highlighting the need for careful method validation and optimization. []

Q5: How can we reduce the environmental impact of this compound?

A5: Research on mitigating the environmental impact of TMSb is ongoing. Understanding its formation pathways, fate, and potential for biodegradation is crucial for developing effective strategies. Exploring alternatives to antimony-containing materials and implementing responsible waste management practices are also important considerations. []

Q6: What are the potential applications of this compound in material science?

A6: this compound serves as a precursor in metalorganic vapor phase epitaxy (MOVPE) for growing antimony-containing semiconductor materials. [, ] This technique has enabled the fabrication of:

  • GaAsSb: This material has applications in optoelectronic devices, particularly in the infrared range. [, ]
  • GaInAsSb: This alloy is promising for thermophotovoltaic devices, which convert heat energy into electricity. []
  • InAsSb: This material has a small band gap, making it suitable for infrared detectors. [, ]

Q7: What are the advantages and disadvantages of using this compound in MOVPE?

A7: Advantages:

    • Relatively high pyrolysis temperature: Compared to some other antimony precursors, TMSb requires higher temperatures for complete decomposition, potentially limiting the growth of certain materials. [, ]

    Q8: Are there alternative antimony precursors for MOVPE?

    A8: Yes, researchers are exploring alternative antimony precursors with lower decomposition temperatures and reduced carbon incorporation, such as tertiarybutyldimethylantimony (TBDMSb). []

    Q9: What is the molecular formula, weight, and structure of this compound?

    A9:

    • Structure: this compound adopts a trigonal pyramidal molecular geometry, with the antimony atom at the apex and the three methyl groups forming the base. []

    Q10: What spectroscopic techniques are used to characterize this compound?

    A10: Several spectroscopic methods provide valuable information about the structure and properties of TMSb:

    • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 121Sb): NMR helps determine the electronic environment around the antimony and carbon atoms, providing insights into bonding and structure. [, , ]
    • Infrared (IR) spectroscopy: IR spectroscopy identifies characteristic vibrational modes of the molecule, aiding in functional group analysis. [, ]
    • Mass spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of TMSb, aiding in identification and characterization. [, ]

    Q11: Can computational chemistry be used to study this compound?

    A11: Yes, computational chemistry techniques like density functional theory (DFT) can be used to model the electronic structure, bonding, and reactivity of TMSb. [] This information can help predict its properties and guide the development of new materials and applications.

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